(E)-4-(pyrrolidin-1-yl)but-2-enoic acid
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Overview
Description
(E)-4-(pyrrolidin-1-yl)but-2-enoic acid is a compound that features a pyrrolidine ring attached to a butenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(pyrrolidin-1-yl)but-2-enoic acid typically involves the reaction of pyrrolidine with butenoic acid derivatives. One common method is the Michael addition of pyrrolidine to a butenoic acid ester, followed by hydrolysis to yield the desired acid. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the addition reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
(E)-4-(pyrrolidin-1-yl)but-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond in the butenoic acid moiety to a single bond, yielding saturated derivatives.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated derivatives.
Substitution: Formation of N-substituted pyrrolidine derivatives.
Scientific Research Applications
(E)-4-(pyrrolidin-1-yl)but-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-4-(pyrrolidin-1-yl)but-2-enoic acid involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, modulating their activity. The butenoic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle with various applications in medicinal chemistry.
Pyrrolidinone: A lactam derivative of pyrrolidine with significant biological activities.
Pyrrolizine: A bicyclic compound containing a pyrrolidine ring fused to another ring.
Uniqueness
(E)-4-(pyrrolidin-1-yl)but-2-enoic acid is unique due to the presence of both a pyrrolidine ring and a butenoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
848133-09-5 |
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Molecular Formula |
C8H14ClNO2 |
Molecular Weight |
191.65 g/mol |
IUPAC Name |
(E)-4-pyrrolidin-1-ylbut-2-enoic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c10-8(11)4-3-7-9-5-1-2-6-9;/h3-4H,1-2,5-7H2,(H,10,11);1H/b4-3+; |
InChI Key |
HGRZLDFRVZUAEP-BJILWQEISA-N |
SMILES |
C1CCN(C1)CC=CC(=O)O |
Isomeric SMILES |
C1CCN(C1)C/C=C/C(=O)O.Cl |
Canonical SMILES |
C1CCN(C1)CC=CC(=O)O.Cl |
Origin of Product |
United States |
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